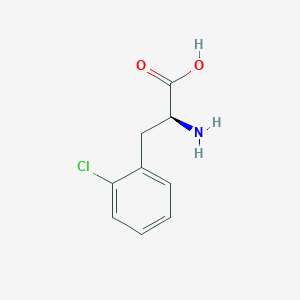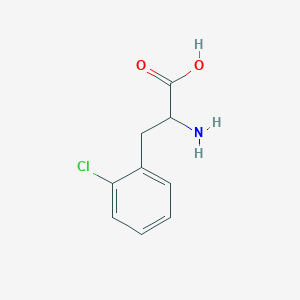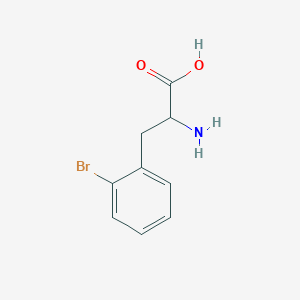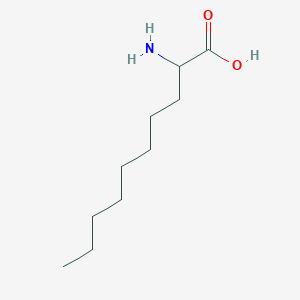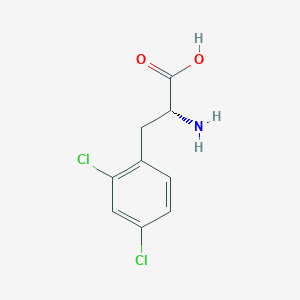
Cycloleucine
Descripción general
Descripción
La cicloleucina, también conocida como ácido 1-aminociclopentano-1-carboxílico, es un aminoácido no proteinogénico. Es un derivado de ciclopentano de la norleucina, caracterizado por la ausencia de dos átomos de hidrógeno. La cicloleucina es un aminoácido no metabolizable que inhibe específica y reversiblemente la metilación del ácido nucleico . Se utiliza ampliamente en experimentos bioquímicos debido a sus propiedades únicas.
Mecanismo De Acción
La cicloleucina ejerce sus efectos inhibiendo específica y reversiblemente la metilación del ácido nucleico. Se dirige a la enzima S-adenosilmetionina sintetasa, evitando la conversión de 5'-metiltioadenosina en S-adenosilmetionina. Esta inhibición conduce a niveles disminuidos de S-adenosilmetionina, lo que afecta varios procesos celulares, incluida la expresión genética y la proliferación celular .
Compuestos similares:
Norleucina: Un aminoácido no proteinogénico similar a la cicloleucina pero carece del anillo de ciclopentano.
Derivados de ciclopentano: Compuestos con estructuras de ciclopentano similares pero diferentes grupos funcionales.
Unicidad de la cicloleucina: La capacidad única de la cicloleucina para inhibir específica y reversiblemente la metilación del ácido nucleico la distingue de otros compuestos similares. Esta propiedad la convierte en una herramienta valiosa en la investigación bioquímica y en posibles aplicaciones terapéuticas .
Análisis Bioquímico
Biochemical Properties
Cycloleucine is known to interact with various biomolecules, particularly those involved in nucleic acid methylation . It specifically and reversibly inhibits this process, making it a valuable tool in biochemical experiments .
Cellular Effects
This compound has been observed to have significant effects on various types of cells. For instance, it has been shown to inhibit porcine oocyte and embryo development . In another study, this compound was found to increase adipocyte growth by blocking methylation, thereby inhibiting m6A levels relative to the control adipocytes .
Molecular Mechanism
At the molecular level, this compound exerts its effects by specifically and reversibly inhibiting nucleic acid methylation . This inhibition occurs through the interaction of this compound with the methylation process, thereby affecting the levels of m6A in cells .
Temporal Effects in Laboratory Settings
The effects of this compound have been studied over time in laboratory settings. For instance, it has been shown to inhibit the development of porcine oocytes and embryos when cultured in vitro with increasing concentrations of this compound .
Dosage Effects in Animal Models
The effects of this compound have been studied in animal models at different dosages. For example, in a study on the role of N6-methyladenosine (m6A) demethylation on adipogenesis, researchers treated porcine adipocytes with increasing concentrations of this compound .
Metabolic Pathways
This compound is involved in the metabolic pathway related to nucleic acid methylation . It specifically and reversibly inhibits this process, thereby affecting the methylation status of nucleic acids .
Subcellular Localization
Given its role in inhibiting nucleic acid methylation, it is likely that it localizes to the nucleus where this process occurs .
Métodos De Preparación
Rutas sintéticas y condiciones de reacción: La cicloleucina se puede sintetizar mediante la ciclización de la leucina. El proceso implica la formación de un anillo de ciclopentano, que se logra eliminando dos átomos de hidrógeno de la norleucina .
Métodos de producción industrial: La producción industrial de cicloleucina normalmente implica el uso de técnicas avanzadas de síntesis orgánica. El proceso requiere un control preciso de las condiciones de reacción, incluida la temperatura, la presión y el pH, para garantizar la formación del producto deseado con alta pureza y rendimiento .
Análisis De Reacciones Químicas
Tipos de reacciones: La cicloleucina se somete a varias reacciones químicas, incluyendo:
Oxidación: La cicloleucina se puede oxidar para formar los ácidos carboxílicos correspondientes.
Reducción: Las reacciones de reducción pueden convertir la cicloleucina en sus derivados de amina correspondientes.
Sustitución: La cicloleucina puede participar en reacciones de sustitución, donde los grupos funcionales son reemplazados por otros grupos.
Reactivos y condiciones comunes:
Oxidación: Los agentes oxidantes comunes incluyen permanganato de potasio y trióxido de cromo.
Reducción: Se utilizan agentes reductores como hidruro de aluminio y litio e hidruro de sodio.
Sustitución: Se pueden utilizar varios nucleófilos y electrófilos en condiciones apropiadas.
Principales productos formados:
Oxidación: Ácidos carboxílicos.
Reducción: Derivados de amina.
Sustitución: Derivados de cicloleucina sustituidos.
Aplicaciones Científicas De Investigación
La cicloleucina tiene una amplia gama de aplicaciones en la investigación científica:
Química: Se utiliza como reactivo en la síntesis orgánica y como patrón en química analítica.
Biología: Se emplea en estudios de metilación del ácido nucleico y regulación de la expresión genética.
Medicina: Se está investigando por sus posibles efectos terapéuticos, incluidas las actividades citostáticas, inmunosupresoras y antineoplásicas.
Industria: Se utiliza en la producción de productos químicos y farmacéuticos especializados .
Comparación Con Compuestos Similares
Norleucine: A non-proteinogenic amino acid similar to cycloleucine but lacks the cyclopentane ring.
Cyclopentane derivatives: Compounds with similar cyclopentane structures but different functional groups.
Uniqueness of this compound: this compound’s unique ability to specifically and reversibly inhibit nucleic acid methylation sets it apart from other similar compounds. This property makes it a valuable tool in biochemical research and potential therapeutic applications .
Propiedades
IUPAC Name |
1-aminocyclopentane-1-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H11NO2/c7-6(5(8)9)3-1-2-4-6/h1-4,7H2,(H,8,9) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NILQLFBWTXNUOE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)(C(=O)O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H11NO2 | |
| Record name | cycloleucine | |
| Source | Wikipedia | |
| URL | https://en.wikipedia.org/wiki/Cycloleucine | |
| Description | Chemical information link to Wikipedia. | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID5024475 | |
| Record name | 1-Aminocyclopentanecarboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID5024475 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
129.16 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid; [Merck Index] Crystalline powder; [Alfa Aesar MSDS] | |
| Record name | Cycloleucine | |
| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
| URL | https://haz-map.com/Agents/10040 | |
| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
Solubility |
SOL IN WATER APPROX 5 G/100 ML | |
| Record name | Cycloleucine | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB04620 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | CYCLOLEUCINE | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5195 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Mechanism of Action |
SYNTHETIC AMINO ACID THOUGHT TO ACT AS VALINE ANTAGONIST. | |
| Record name | CYCLOLEUCINE | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5195 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Color/Form |
CRYSTALS FROM ETHANOL & WATER | |
CAS No. |
52-52-8 | |
| Record name | 1-Aminocyclopentanecarboxylic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=52-52-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Cycloleucine | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000052528 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Cycloleucine | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB04620 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | cycloleucine | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=1026 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Cyclopentanecarboxylic acid, 1-amino- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | 1-Aminocyclopentanecarboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID5024475 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1-aminocyclopentane-1-carboxylic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.000.132 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | CYCLOLEUCINE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/0TQU7668EI | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
| Record name | CYCLOLEUCINE | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5195 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
| Record name | (2E)-Decenoyl-ACP | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0062225 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Melting Point |
330 °C, DECOMP | |
| Record name | Cycloleucine | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB04620 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | CYCLOLEUCINE | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5195 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


